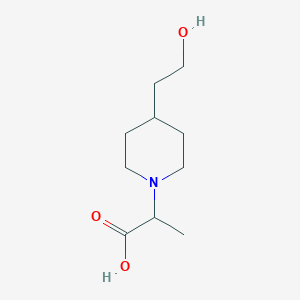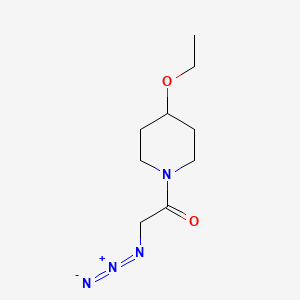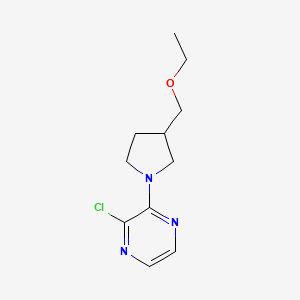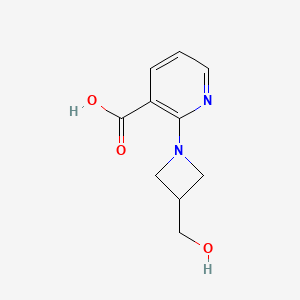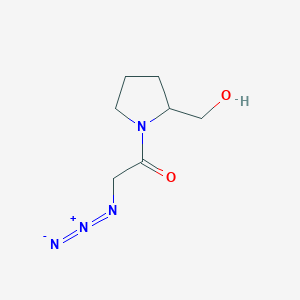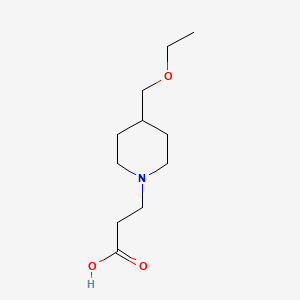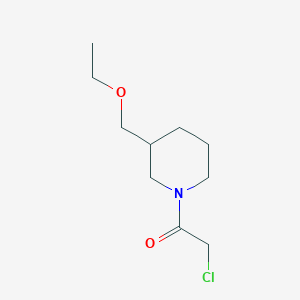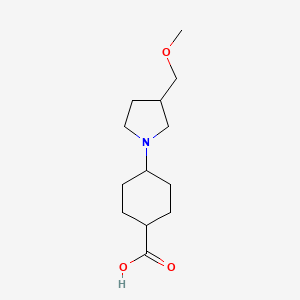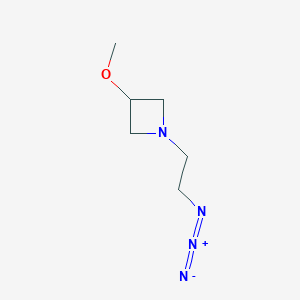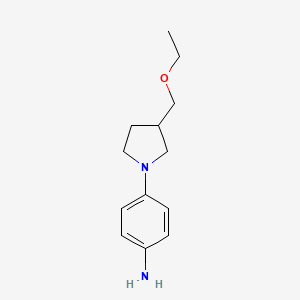
4-(3-(Ethoxymethyl)pyrrolidin-1-yl)aniline
Vue d'ensemble
Description
4-(3-(Ethoxymethyl)pyrrolidin-1-yl)aniline, also known as 4-EMPA, is a compound of interest for its potential applications in medicinal chemistry and biochemistry. 4-EMPA is a cyclic amine, with a structure consisting of a five-membered ring with an aniline substituent at the 4-position. Due to its unique structure, 4-EMPA has been studied for its potential as a therapeutic agent, and has been found to have a wide range of applications in scientific research.
Mécanisme D'action
The mechanism of action of 4-(3-(Ethoxymethyl)pyrrolidin-1-yl)aniline is still not fully understood, but it is thought to be related to its ability to interact with various enzymes and receptors in the body. For example, it has been found to interact with monoamine oxidase B, an enzyme involved in the metabolism of neurotransmitters such as dopamine and serotonin. Additionally, it has been found to interact with the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. Finally, it has been found to interact with HIV-1 reverse transcriptase, which is involved in the replication of the virus.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-(Ethoxymethyl)pyrrolidin-1-yl)aniline are still being studied, but it is thought to have a wide range of effects on the body. For example, it has been found to inhibit monoamine oxidase B, which may lead to an increase in the levels of dopamine and serotonin in the brain. Additionally, it has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which may lead to a decrease in the production of pro-inflammatory molecules. Finally, it has been found to inhibit HIV-1 reverse transcriptase, which may lead to a decrease in the replication of the virus.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-(3-(Ethoxymethyl)pyrrolidin-1-yl)aniline in laboratory experiments has a number of advantages and limitations. One of the main advantages of using 4-(3-(Ethoxymethyl)pyrrolidin-1-yl)aniline is its availability and relative ease of synthesis. Additionally, it has been found to interact with a wide range of enzymes and receptors, making it a useful tool for studying the effects of various compounds on the body. However, there are also some limitations to using 4-(3-(Ethoxymethyl)pyrrolidin-1-yl)aniline in laboratory experiments. For example, it has been found to be relatively unstable, making it difficult to store and use in experiments. Additionally, it has been found to be toxic in high concentrations, making it important to use appropriate safety precautions when handling it.
Orientations Futures
The potential future directions for 4-(3-(Ethoxymethyl)pyrrolidin-1-yl)aniline are numerous. One potential direction is to further study its potential as a therapeutic agent, as it has already been found to have potential applications in the treatment of certain types of cancer and HIV infection. Additionally, further research could be done to study its potential as an inhibitor of monoamine oxidase B, as this could lead to new treatments for mental health disorders such as depression and anxiety. Finally, further research could be done to study its potential as an anti-inflammatory agent, as this could lead to new treatments for inflammatory diseases such as arthritis and asthma.
Applications De Recherche Scientifique
4-(3-(Ethoxymethyl)pyrrolidin-1-yl)aniline has been studied for its potential as a therapeutic agent, and has been found to have a wide range of applications in scientific research. It has been studied as an inhibitor of monoamine oxidase B, an enzyme involved in the metabolism of neurotransmitters such as dopamine and serotonin. Additionally, it has been studied for its potential as an anti-inflammatory agent, and has been found to have potential applications in the treatment of certain types of cancer. Furthermore, 4-(3-(Ethoxymethyl)pyrrolidin-1-yl)aniline has been studied as a potential inhibitor of HIV-1 reverse transcriptase, and has been found to have potential applications in the treatment of HIV infection.
Propriétés
IUPAC Name |
4-[3-(ethoxymethyl)pyrrolidin-1-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-2-16-10-11-7-8-15(9-11)13-5-3-12(14)4-6-13/h3-6,11H,2,7-10,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKSNSMHZNMVTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(C1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



